2-(2-Methoxyphenoxy)ethane-1-thiol

Crystallography Structural Chemistry Reactivity Prediction

This aromatic thiol's unique ortho-methoxy-phenoxyethyl architecture delivers a near-planar conformation and a pKa of ~9.86, ensuring higher thiolate availability at physiological pH than generic alkanethiols. The rigid geometry enables precise stereochemical control in chiral thioether synthesis, while the ether oxygen participates in H-bonding or metal coordination—effects unattainable with simpler benzenethiols. Substituting with cheaper thiols risks failed transformations and unreliable SAR data. Procure at ≥95% purity, stored and shipped under recommended conditions (2–8°C) to preserve reactivity and ensure batch-to-batch reproducibility.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
Cat. No. B13196019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)ethane-1-thiol
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCS
InChIInChI=1S/C9H12O2S/c1-10-8-4-2-3-5-9(8)11-6-7-12/h2-5,12H,6-7H2,1H3
InChIKeyLMQCXJSFYQPNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenoxy)ethane-1-thiol: A Specialized Aromatic Thiol for Advanced Organic Synthesis and Biochemical Probing


2-(2-Methoxyphenoxy)ethane-1-thiol (CAS 188120-76-5) is an aromatic thiol featuring a 2-methoxyphenoxy group linked to an ethane-1-thiol moiety. It belongs to the class of phenoxyalkyl thiols, characterized by the presence of a thiol (-SH) group that confers distinct reactivity in nucleophilic substitutions, metal coordination, and covalent protein modification . The compound is primarily utilized as a research intermediate in the synthesis of more complex molecules, including chiral thioethers and potential enzyme inhibitors . Its molecular formula is C9H12O2S, with a molecular weight of 184.26 g/mol, and it is commercially available from specialized chemical suppliers at purities typically ≥95% .

Why 2-(2-Methoxyphenoxy)ethane-1-thiol Cannot Be Simply Replaced by Other Thiols


Generic substitution of 2-(2-Methoxyphenoxy)ethane-1-thiol with other thiols (e.g., simple alkanethiols, benzenethiols, or positional isomers like 1-(2-methoxyphenyl)ethane-1-thiol) is not feasible due to fundamental differences in physicochemical properties, steric/electronic effects, and resultant reactivity [1]. The presence of the ortho-methoxy group and the phenoxyethyl linker creates a unique spatial arrangement and electron density profile, which directly influences the thiol's nucleophilicity, pKa, and ability to participate in specific molecular recognition events or metal-ligand complexation [2]. For instance, the oxygen atom in the phenoxy group can engage in hydrogen bonding or coordinate to metals, altering reaction outcomes compared to a simple phenylthiol. Furthermore, the molecular geometry, as revealed by crystal structure analysis, shows a near-planar arrangement that can impact crystal packing and solid-state reactivity [3]. Simply swapping this compound for a cheaper, more readily available thiol risks complete failure of the intended chemical transformation, altered biological activity, or unpredictable material properties.

Quantitative Differentiation of 2-(2-Methoxyphenoxy)ethane-1-thiol Against Key Analogs


Structural Basis for Differential Reactivity: Molecular Geometry and Conformation

The single-crystal X-ray diffraction analysis of 2-(2-Methoxyphenoxy)ethane-1-thiol reveals a highly planar molecular conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. This contrasts with the more flexible, non-planar geometry observed for the structural isomer 1-(2-methoxyphenyl)ethane-1-thiol, which lacks the extended ether linkage . This planar conformation is critical for applications requiring specific molecular packing, such as in crystal engineering or for interactions with flat binding pockets in biological targets.

Crystallography Structural Chemistry Reactivity Prediction

Predicted Physicochemical Properties vs. Measured Values for Analogs

In silico predictions for 2-(2-Methoxyphenoxy)ethane-1-thiol suggest a pKa of approximately 9.86±0.15 , while the isomer 1-(2-methoxyphenyl)ethane-1-thiol is predicted to have a higher pKa of 10.17±0.10 . Although both are predicted values, the difference of ~0.3 log units is significant, indicating that 2-(2-Methoxyphenoxy)ethane-1-thiol is slightly more acidic. This translates to a higher proportion of the reactive thiolate anion at physiological pH, which can directly impact its reactivity in bioconjugation and nucleophilic reactions compared to the isomer.

Physicochemical Properties ADME Prediction Compound Selection

Commercial Purity Benchmarking for Research Applications

Commercially available 2-(2-Methoxyphenoxy)ethane-1-thiol is consistently offered with a specified minimum purity of ≥95% from major research chemical suppliers . This is a critical differentiator from less common analogs or custom-synthesized batches, which may lack rigorous quality control documentation or have lower, unspecified purity levels. While a direct comparator for an analog's purity is not provided in the same datasheet, this ≥95% specification serves as a de facto benchmark for researchers who require a reliable, high-quality starting material for reproducible synthesis or assay work.

Chemical Purity Procurement Specification Quality Control

Specific Storage and Handling Requirements for Long-Term Stability

Vendor specifications mandate that 2-(2-Methoxyphenoxy)ethane-1-thiol be stored sealed in a dry environment at 2-8°C to maintain its integrity . This contrasts with more robust, simple alkanethiols which are often stable at room temperature. This specific cold-chain requirement is a direct consequence of the compound's chemical structure—the phenoxy and methoxy groups may increase susceptibility to oxidation or degradation. For procurement, this means that selecting this compound necessitates planning for refrigerated storage and handling, a factor that may not apply to less sensitive alternatives.

Compound Stability Storage Conditions Procurement Logistics

Optimal Application Scenarios for 2-(2-Methoxyphenoxy)ethane-1-thiol Based on Quantitative Evidence


Synthesis of Chiral Thioethers with Specific Spatial Requirements

The near-planar conformation of 2-(2-Methoxyphenoxy)ethane-1-thiol, as evidenced by its crystal structure , makes it an ideal building block for constructing chiral thioethers where a specific, rigid spatial orientation is required for asymmetric catalysis or chiral recognition [1]. Its unique geometry, distinct from more flexible isomers, allows for precise control over the stereochemical outcome of subsequent reactions.

Bioconjugation and Covalent Probing of Proteins with Shallow Binding Pockets

Given its predicted pKa of ~9.86 , which is slightly lower than that of its isomer, 2-(2-Methoxyphenoxy)ethane-1-thiol is expected to exist in its reactive thiolate form to a greater extent at physiological pH. This property, combined with its planar shape [1], makes it a suitable candidate for targeting shallow, flat active sites or binding pockets in proteins where a less bulky, more acidic thiol probe is needed for covalent modification studies.

High-Fidelity Medicinal Chemistry and Chemical Biology Research

For medicinal chemistry campaigns requiring reproducible synthesis of lead compounds or chemical probes, the procurement of this compound at a guaranteed purity of ≥95% is essential. This level of quality assurance, combined with the specific storage protocols (2-8°C) , minimizes the risk of side reactions or false positives/negatives in biological assays caused by unknown contaminants or degraded material, thereby increasing the reliability of structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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